molecular formula C10H7F2N3OS B13100135 N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B13100135
M. Wt: 255.25 g/mol
InChI Key: BOCWCDRBGGUPDB-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a carboxamide group and a difluorophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3,5-difluoroaniline with appropriate reagents to form the desired thiadiazole ring. One common method involves the cyclization of 3,5-difluoroaniline with thiosemicarbazide under acidic conditions, followed by oxidation to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease. Additionally, the compound may interact with other molecular targets, such as ion channels and receptors, to exert its biological effects.

Comparison with Similar Compounds

N-(3,5-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7F2N3OS

Molecular Weight

255.25 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C10H7F2N3OS/c1-5-9(17-15-14-5)10(16)13-8-3-6(11)2-7(12)4-8/h2-4H,1H3,(H,13,16)

InChI Key

BOCWCDRBGGUPDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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